3,6-Dimethyl-4,5-dihydro-1-benzofuran

Analytical Chemistry Metabolomics Stable Isotope Tracing

Co-eluting metabolites in pulegone/piperitenone metabolism studies compromise accurate quantification of 6,7-dehydromenthofuran. Substituting with commercial menthofuran (fully saturated analog) invalidates mass spectrometric assays due to distinct molecular ions and GC retention times. This authenticated standard enables: • Confident peak assignment in complex urine, plasma, or microsomal extracts • Validated LC-MS/MS and GC-MS method development with structurally correct analyte • Reliable ANDA impurity profiling with batch-specific Certificate of Analysis

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 107149-16-6
Cat. No. B12885834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-4,5-dihydro-1-benzofuran
CAS107149-16-6
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC1)C(=CO2)C
InChIInChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6H,3-4H2,1-2H3
InChIKeyDEMISJUCWSMPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-4,5-dihydro-1-benzofuran: Overview


3,6-Dimethyl-4,5-dihydro-1-benzofuran (CAS 107149-16-6), also referred to as 6,7-dehydromenthofuran, is a C10H12O dihydrobenzofuran derivative with a molecular weight of 148.20 g/mol . It is structurally related to the natural toxin menthofuran (4,5,6,7-tetrahydro-3,6-dimethylbenzofuran, MW 150.22 g/mol) but possesses a double bond at the 6,7-position, yielding a partially unsaturated bicyclic framework that distinguishes it from both the fully saturated tetrahydro analog and the fully aromatic 3,6-dimethylbenzofuran [1].

Why Generic Substitution Fails


Dihydrobenzofuran congeners such as menthofuran and 3,6-dimethylbenzofuran are not interchangeable because even a single degree of ring saturation profoundly alters metabolic fate, chemical reactivity, and analytical detectability. 3,6-Dimethyl-4,5-dihydro-1-benzofuran is a specific, structurally authenticated metabolite in the pulegone/piperitenone pathway, and its 6,7-olefin creates a unique electrophilic reactivity profile that cannot be replicated by the fully saturated tetrahydro analog [1]. Substituting the target compound with commercially more common menthofuran would compromise metabolic tracer studies, introduce inaccurate impurity profiling, and invalidate quantitative mass spectrometric assays that rely on the distinct molecular ion of the dehydro species [2].

Quantitative Differentiation Evidence


Mass Differentiation by HRMS

The target compound possesses a monoisotopic mass of 148.0888 Da (C10H12O) versus 150.1045 Da for menthofuran (C10H14O), a mass defect difference of 2.0157 Da arising from the formal loss of two hydrogen atoms due to the 6,7-double bond . This mass shift is readily resolved by high-resolution mass spectrometry (HRMS) at resolving power >30,000, permitting unequivocal differentiation even in complex biological extracts without chromatographic separation [1].

Analytical Chemistry Metabolomics Stable Isotope Tracing

Metabolic Pathway Specificity

In Sprague-Dawley rats orally administered piperitenone at 400 mg/kg body weight/day for 5 days, 6,7-dehydromenthofuran was isolated and identified by GC-MS as one of eight urinary metabolites, alongside p-cresol and hydroxylated derivatives [1]. No other dihydrobenzofuran congener was detected in this pathway. By contrast, menthofuran arises exclusively from pulegone via a distinct CYP450-mediated oxidation route [2], establishing clear metabolic precursor specificity.

Drug Metabolism Toxicology Biomarker Validation

Unsaturation and Reactivity Profile

The target compound has a calculated double bond equivalent (DBE) of 5, reflecting one olefinic unsaturation in addition to the benzofuran core, versus a DBE of 4 for menthofuran (fully saturated cyclohexene ring) and DBE of 6 for 3,6-dimethylbenzofuran (fully aromatic) [1]. This intermediate DBE value correlates with increased susceptibility to epoxidation and electrophilic addition relative to the saturated analog, but lower aromatic stabilization energy than the fully conjugated system. No direct comparative kinetic data are currently available in the peer-reviewed literature; users are cautioned to verify reactivity empirically.

Synthetic Chemistry Structure-Activity Relationship Oxidative Stability

Optimal Procurement Scenarios


ADME Reference Standard

This compound is indispensable as an authenticated analytical reference standard for GC-MS or LC-MS/MS quantification of 6,7-dehydromenthofuran in biological matrices from pulegone or piperitenone metabolism experiments. Its distinct GC retention time and mass spectrum enable confident peak assignment in complex urine, plasma, or microsomal incubation extracts where co-eluting metabolites may interfere [1].

Fragrance Intermediate Synthesis

The partially unsaturated dihydrobenzofuran scaffold offers a unique starting point for synthesizing musk or woody odorants with differentiated olfactory profiles. As documented in the Symrise patent US9045714B2, substituted dihydrobenzofuran derivatives represent valuable fragrance ingredients; 3,6-dimethyl-4,5-dihydro-1-benzofuran provides a site for further functionalization at the olefinic position that is unavailable in the saturated menthofuran core [2].

Pharmaceutical Impurity Reference

As a structurally defined dehydration analog of menthofuran, this compound serves as a pharmacopeial impurity reference standard for method validation, system suitability testing, and batch release of menthofuran-containing active pharmaceutical ingredients or essential-oil-derived formulations. Suppliers such as Clearsynth offer characterized impurity standards to support ANDA submissions and stability studies .

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